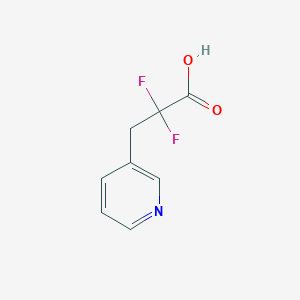
2,2-Difluoro-3-(pyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(pyridin-3-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted with a difluoromethyl group. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyridine ring, making it valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Difluoro-3-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-3-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with one fluorine atom.
3-Pyridinepropionic acid: A non-fluorinated analog with similar structural features.
2,6-Difluoropyridine: A difluorinated pyridine with fluorine atoms at different positions.
Uniqueness
2,2-Difluoro-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the fluorine atoms and the propanoic acid group, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and stability .
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
2,2-difluoro-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)4-6-2-1-3-11-5-6/h1-3,5H,4H2,(H,12,13) |
Clé InChI |
PGMCBUSWARNCEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
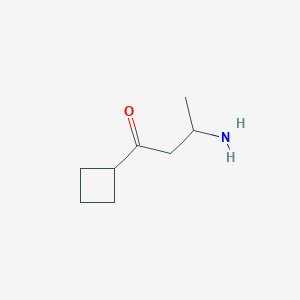
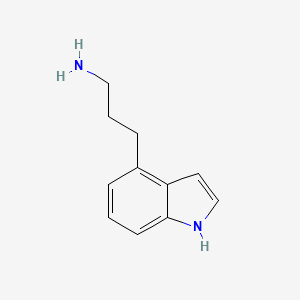
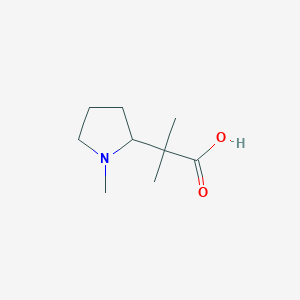
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)


![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
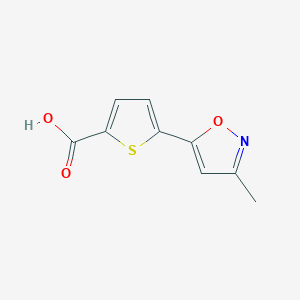
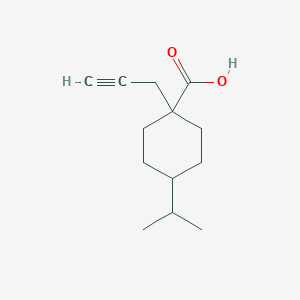
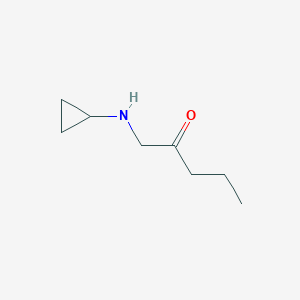
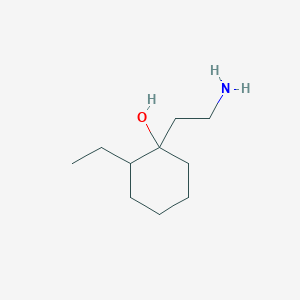
![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)
